molecular formula C7H7N3S B598814 Thiazolo[5,4-b]pyridin-2-ylmethanamine CAS No. 1203605-30-4

Thiazolo[5,4-b]pyridin-2-ylmethanamine

Cat. No.: B598814
CAS No.: 1203605-30-4
M. Wt: 165.214
InChI Key: ALQYHHMPBZBXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-b]pyridin-2-ylmethanamine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a unique scaffold that is of significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridin-2-ylmethanamine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of an intermediate compound. This intermediate is then subjected to further reactions to yield the target compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of commercially available starting materials and efficient catalytic systems to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-b]pyridin-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives .

Scientific Research Applications

Thiazolo[5,4-b]pyridin-2-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent and as a histamine H3 receptor antagonist.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine
  • Thiazolo[3,2-a]pyridine
  • Pyrano[2,3-d]thiazole

Comparison: Thiazolo[5,4-b]pyridin-2-ylmethanamine is unique due to its specific structural arrangement, which imparts distinct pharmacological properties. Compared to thiazolo[4,5-b]pyridine and thiazolo[3,2-a]pyridine, it exhibits a broader spectrum of biological activities and higher potency in certain applications .

Biological Activity

Thiazolo[5,4-b]pyridin-2-ylmethanamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by the fusion of thiazole and pyridine rings, forming a unique scaffold that contributes to its pharmacological potential. The compound exhibits a range of biological activities, including:

  • Antimicrobial
  • Anti-inflammatory
  • Anticancer
  • Antioxidant
  • Herbicidal

The biological activities of this compound can be attributed to its interaction with various biochemical pathways and molecular targets. Notably:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties : Thiazolo derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, novel thiazolo[5,4-b]pyridine derivatives have demonstrated significant anti-inflammatory activity in preclinical models, surpassing standard treatments like diclofenac .
  • Anticancer Activity : Research indicates that this compound derivatives can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. A notable study reported a derivative with an IC50 of 4.77 μM against c-KIT D816V mutants, demonstrating superior activity compared to imatinib .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into the design of more potent thiazolo derivatives. Key findings include:

CompoundTargetIC50 (μM)Activity
6rc-KIT4.77Anticancer
19aPI3Kα3.6Antitumor
NTD3COX-2Not specifiedAnti-inflammatory

These results indicate that specific substitutions on the thiazolo ring can significantly enhance biological activity .

Case Studies

  • Anticancer Research : A study synthesized 31 novel thiazolo derivatives and evaluated their anti-proliferative effects against GIST cells harboring c-KIT mutations. The most promising candidate exhibited an impressive GI50 value of 1.15 μM .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain thiazolo derivatives displayed substantial anti-inflammatory effects without acute toxicity, making them potential candidates for further development as therapeutic agents .
  • Antimicrobial Studies : Several thiazolo compounds were assessed for their antimicrobial properties against various pathogens. Compounds showed moderate to strong activity, with some exhibiting broad-spectrum efficacy .

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQYHHMPBZBXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734829
Record name 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203605-30-4
Record name 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate S was prepared from 2-(bromomethyl)thiazolo[5,4-b]pyridine (S-4) following similar procedured for synthesizing intermediate C from C-5, as described above. MS (m/z): 166 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.